4-Aminohippuric acid sodium salt hydrate
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Overview
Description
4-Aminohippuric acid sodium salt hydrate is a chemical compound with the molecular formula C9H11N2NaO3. It is a sodium salt derivative of 4-aminohippuric acid, which is a conjugate of glycine and 4-aminobenzoic acid. This compound is often used in various scientific research applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-aminohippuric acid sodium salt hydrate typically involves the reaction of 4-aminobenzoic acid with glycine in the presence of a dehydrating agent. The reaction proceeds as follows:
Step 1: 4-aminobenzoic acid is reacted with glycine in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form 4-aminohippuric acid.
Step 2: The resulting 4-aminohippuric acid is then neutralized with sodium hydroxide to form the sodium salt.
Step 3: The sodium salt is hydrated to obtain this compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:
Mixing: Combining 4-aminobenzoic acid and glycine in a solvent such as water or ethanol.
Dehydration: Using a dehydrating agent to facilitate the formation of 4-aminohippuric acid.
Neutralization: Adding sodium hydroxide to convert the acid to its sodium salt.
Crystallization: Hydrating the sodium salt to form the final product, which is then purified through recrystallization.
Chemical Reactions Analysis
Types of Reactions: 4-Aminohippuric acid sodium salt hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent amine or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Parent amine or reduced forms.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Aminohippuric acid sodium salt hydrate is widely used in scientific research due to its versatility:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.
Biology: Used in studies involving amino acid metabolism and transport.
Medicine: Employed in renal function tests to measure effective renal plasma flow.
Industry: Utilized in the production of dyes, pharmaceuticals, and other chemical intermediates.
Mechanism of Action
The mechanism by which 4-aminohippuric acid sodium salt hydrate exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: It primarily targets renal transporters involved in the secretion and reabsorption of organic anions.
Pathways Involved: The compound is actively transported by the renal proximal tubules, where it is used to assess renal plasma flow and tubular function.
Comparison with Similar Compounds
4-Aminohippuric acid sodium salt hydrate can be compared with other similar compounds such as:
Para-aminohippuric acid (PAH): Similar in structure but lacks the sodium salt and hydrate components.
Hippuric acid: The parent compound without the amino group.
Benzoic acid derivatives: Compounds with similar aromatic structures but different functional groups.
Uniqueness: this compound is unique due to its specific combination of an amino group, glycine conjugate, and sodium salt, which confer distinct chemical and biological properties.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
sodium;2-[(4-aminobenzoyl)amino]acetate;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3.Na.H2O/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13;;/h1-4H,5,10H2,(H,11,14)(H,12,13);;1H2/q;+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEPGWSIUUSKAY-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)[O-])N.O.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N2NaO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94-16-6 |
Source
|
Record name | Sodium 4-aminohippurate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.100 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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